5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is known for its ability to bind to DNA and is used in various scientific research applications, including studies on DNA interactions and photodynamic therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction involving pyrrole and an aldehyde under acidic conditions.
Methylation: The porphyrin core is then methylated using methyl iodide to introduce the N-methyl groups.
Tosylation: Finally, the compound is tosylated using p-toluenesulfonyl chloride to form the tetratosylate salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin ring.
Reduction: It can also be reduced, which is useful in studying electron transfer processes.
Substitution: The tosylate groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin dications, while substitution reactions can yield various functionalized porphyrins.
Scientific Research Applications
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties of porphyrins and their interactions with other molecules.
Biology: The compound binds strongly to DNA, making it useful in studies of DNA structure and function.
Medicine: It is investigated for use in photodynamic therapy, where it acts as a photosensitizer to produce reactive oxygen species that can kill cancer cells.
Industry: The compound is used in the development of sensors and catalysts due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate involves its ability to bind to DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting processes such as replication and transcription. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that damage cellular components and lead to cell death.
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-pyridyl)porphine: Similar structure but lacks the N-methyl groups.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphine: Contains methoxy groups instead of pyridyl groups.
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphine: Contains hydroxy groups instead of pyridyl groups.
Uniqueness
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate is unique due to its strong binding affinity to DNA and its ability to act as a photosensitizer in photodynamic therapy. The presence of N-methyl groups enhances its solubility and interaction with biological molecules, making it particularly useful in medical and biological research.
Properties
Molecular Formula |
C72H74N8O12S4 |
---|---|
Molecular Weight |
1371.7 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;5,10,15,20-tetrakis(1-methyl-2H-pyridin-4-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H42N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-21,23,25,27,45,48H,22,24,26,28H2,1-4H3;4*2-5H,1H3,(H,8,9,10) |
InChI Key |
REKONXVRGOWDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CCN(C=C7)C)C8=CCN(C=C8)C)C=C4)C9=CCN(C=C9)C)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.